molecular formula C16H14N2O4S B2947601 N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-70-2

N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2947601
CAS RN: 864937-70-2
M. Wt: 330.36
InChI Key: GEHHXKIOYHMBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as APDC, is a compound that has been widely used in scientific research due to its unique properties. APDC is a heterocyclic compound that contains a thiazole ring and a dioxine ring. It has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves the formation of a coordination complex with metal ions. The thiazole ring of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide acts as a donor ligand, while the dioxine ring acts as an acceptor ligand. The coordination of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide with metal ions results in the formation of a stable complex that can interact with biological systems. The metal-N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide complex can modulate the activity of enzymes and proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been shown to have various biochemical and physiological effects, including antioxidant activity, metal chelation, and proteasome inhibition. N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide can scavenge free radicals and protect cells from oxidative stress. It can also chelate metal ions and prevent their accumulation in cells, which can be beneficial in the treatment of metal toxicity. N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. This inhibition can lead to the accumulation of abnormal proteins and the induction of apoptosis, which can be useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has several advantages for lab experiments, including its high yield and purity, and its ability to form stable complexes with metal ions. However, there are some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle metal ions.

Future Directions

There are several future directions for the study of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, including the development of metal-based drugs for the treatment of neurodegenerative diseases and cancer, the study of the mechanism of action of metalloenzymes, and the investigation of the role of metal ions in biological systems. Additionally, the synthesis of new derivatives of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide with improved properties and lower toxicity could lead to the development of new drugs and therapies.

Synthesis Methods

N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been synthesized using various methods, including the reaction of 5-acetyl-4-phenylthiazole-2-carbonyl chloride with 2-amino-5,6-dihydro-1,4-dioxine, and the reaction of 5-acetyl-4-phenylthiazole-2-carboxylic acid with N,N'-dicyclohexylcarbodiimide and 2-amino-5,6-dihydro-1,4-dioxine. The yield of N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide using these methods is generally high, and the purity of the compound can be easily achieved through recrystallization.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been widely used in scientific research as a ligand for metal ions, particularly copper and zinc. It has been used to study the role of metal ions in various biological systems, including neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(5-acetyl-4-phenylthiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has also been used to study the mechanism of action of metalloenzymes and to develop metal-based drugs for the treatment of various diseases.

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-10(19)14-13(11-5-3-2-4-6-11)17-16(23-14)18-15(20)12-9-21-7-8-22-12/h2-6,9H,7-8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHHXKIOYHMBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=COCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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